N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Description

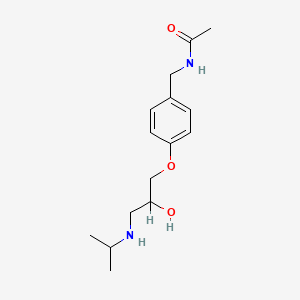

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a β-adrenergic receptor antagonist (beta-blocker) analog. Structurally, it features a benzyl-substituted phenyl ring linked to a hydroxy-isopropylamino-propoxy chain and an acetamide group. This compound is closely related to Practolol (N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide), a known antiarrhythmic agent, but differs by the addition of a methylene group between the phenyl ring and the acetamide moiety, forming a benzyl linkage . Its molecular formula is C₁₆H₂₅N₂O₃, with a molecular weight of 299.38 g/mol (free base) or 331.83 g/mol as the hydrochloride salt .

Properties

CAS No. |

39617-16-8 |

|---|---|

Molecular Formula |

C15H24N2O3 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |

InChI |

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |

InChI Key |

IGUMCQGTANJTCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxyacetophenone.

Formation of Intermediate: The 4-hydroxyacetophenone is reacted with epichlorohydrin to form an epoxide intermediate.

Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group.

Acetylation: Finally, the product is acetylated to form N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.

Catalysts: Using catalysts to enhance reaction efficiency.

Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively used in the treatment of cardiovascular diseases, including hypertension, angina, and arrhythmias.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:

Beta-1 Adrenergic Receptor: Inhibition of this receptor reduces cardiac output.

Signal Transduction Pathways: Interferes with cyclic AMP (cAMP) signaling, leading to decreased heart rate and contractility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Practolol (N-[4-(2-Hydroxy-3-Isopropylaminopropoxy)Phenyl]Acetamide)

- Structural Differences : Practolol lacks the methylene bridge between the phenyl ring and acetamide group, making it a direct phenyl derivative.

- Pharmacological Profile : Practolol selectively blocks β₁-adrenergic receptors, reducing heart rate and myocardial oxygen demand. The benzyl modification in the target compound may alter receptor selectivity or pharmacokinetics due to increased lipophilicity .

- Synthesis : Both compounds likely share synthetic routes involving condensation of 4-hydroxyphenylacetamide with an epoxide intermediate (e.g., epichlorohydrin) followed by amine substitution. demonstrates similar methodologies for acetamide derivatives, yielding 82% for compound 30 (n-butyl analog) using bromoacetyl bromide and triethylamine .

N-(3-(2-Hydroxy-3-(4-(4-Methoxyphenyl)-1-Piperazinyl)Propoxy)Phenyl)Acetamide (CAS 64511-51-9)

- Structural Differences: Replaces the isopropylamino group with a 4-(4-methoxyphenyl)piperazinyl moiety.

- The methoxy group enhances electron-donating properties, possibly improving membrane permeability .

- Physicochemical Properties : Higher molecular weight (399.49 g/mol ) compared to the target compound, suggesting reduced bioavailability but prolonged receptor binding .

Impurity E (N-[4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)Amino]Propoxy]Phenyl]Butanamide Hydrochloride)

- Structural Differences : Substitutes the acetamide group with butanamide.

- Impact on Drug Development : The longer acyl chain increases lipophilicity but may reduce metabolic stability due to enhanced cytochrome P450 interactions. This impurity, identified in , underscores the need for precise synthetic control to avoid byproducts with altered pharmacokinetics .

Fluorinated Analogs (Compounds 30–32, )

- Structural Modifications :

- 30 : n-Butyl group on acetamide.

- 31 : 1-Hydroxy-2-methylpropan-2-yl substituent.

- 32 : Isoleucine methyl ester linkage.

Key Data :

Compound Rf Value Yield (%) Melting Point (°C) Optical Activity ([α]₂²D) 30 0.32 82 75 N/A 31 0.28 54 84 N/A 32 0.65 51 74 +61.1 (CHCl₃) - Analysis: Fluorine substitution (2-fluorophenoxy) in these analogs enhances metabolic resistance but may reduce β-receptor affinity due to steric and electronic effects. Compound 32’s chiral center highlights the importance of stereochemistry in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.